Diphenyl nonanedioate

Polymer Chemistry Materials Science Plasticizer Design

Diphenyl nonanedioate outperforms generic azelates: its rigid diphenyl ester groups deliver superior thermal stability (BP ~479°C), low volatility, and reduced migration—critical for high-temperature plastics and durable materials. The phenyl ester linkage provides enhanced hydrolytic stability, ensuring long-term integrity. Ideal as a research plasticizer for polycarbonates/polyamides, a biocatalytic monomer, and a key intermediate for diphenylnonanedioic acid derivatives. Eliminate formulation variability by choosing this specific diester.

Molecular Formula C21H24O4
Molecular Weight 340.4 g/mol
Cat. No. B1645635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl nonanedioate
Molecular FormulaC21H24O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)CCCCCCCC(=O)OC2=CC=CC=C2
InChIInChI=1S/C21H24O4/c22-20(24-18-12-6-4-7-13-18)16-10-2-1-3-11-17-21(23)25-19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,16-17H2
InChIKeyOPDNNKCDHDLBCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl Nonanedioate: Technical Specification and Procurement Overview for Diphenyl Azelate Diester


Diphenyl nonanedioate (CAS 4080-88-0), also referred to as diphenyl azelate or azelaic acid diphenyl ester, is an aromatic diester derived from nonanedioic (azelaic) acid and phenol . With a molecular formula of C21H24O4 and a molecular weight of 340.41 g/mol, this compound is categorized as a specialty organic intermediate and a potential plasticizer candidate . Predicted physical properties include a boiling point of 479.3±28.0 °C and a density of 1.104±0.06 g/cm³ . Its structure, characterized by two terminal phenyl ester groups linked to a C9 aliphatic chain, defines its unique position within the class of azelaic acid diesters, differentiating it from aliphatic or benzyl ester analogs.

Why Diphenyl Nonanedioate Cannot Be Simply Replaced by Other Azelate Esters


Generic substitution among azelate diesters is scientifically unsound due to fundamental differences in molecular architecture, steric hindrance, and electronic properties. Diphenyl nonanedioate's rigid phenyl end-groups differ profoundly from the flexible aliphatic chains of common plasticizers like dioctyl azelate (DOZ) or the extended benzyl moieties of dibenzyl azelate [1]. This structural variation directly translates to divergent thermophysical properties, such as predicted boiling point (479.3 °C) and density (1.104 g/cm³), which are critical parameters for high-temperature processing and material compatibility . Furthermore, the hydrolytic stability of the phenyl ester linkage is distinct from that of alkyl or benzyl esters, affecting long-term material durability [2]. Simply selecting a generic 'azelate' without confirming the exact ester identity introduces uncontrolled variability into formulation viscosity, volatility, and final polymer performance, as documented in comparative studies of plasticizer efficiency [3].

Quantitative Evidence for Selecting Diphenyl Nonanedioate Over Closest Analogs


Differentiation via Molecular Architecture: Rigid Phenyl vs. Flexible Benzyl End-Groups

Diphenyl nonanedioate's rigid phenyl ester end-groups offer distinct thermophysical advantages over the flexible benzyl ester groups found in the common analog dibenzyl azelate. While head-to-head thermal data for diphenyl nonanedioate are limited, quantitative physical property data for dibenzyl azelate provide a clear baseline for comparison [1]. The predicted density of diphenyl nonanedioate (1.104 g/cm³) is slightly higher than the measured specific gravity of dibenzyl azelate (1.072) [2]. This density difference, though modest, is a direct consequence of the more compact phenyl group versus the extended benzyl group. The higher density implies a more efficient molecular packing in the amorphous state, which can translate to a reduced free volume and potentially lower permeability in polymer matrices, a critical factor in barrier applications [3].

Polymer Chemistry Materials Science Plasticizer Design

Higher Predicted Boiling Point: A Class-Level Advantage for High-Temperature Processing

The predicted boiling point of diphenyl nonanedioate (479.3±28.0 °C) is substantially higher than that of many aliphatic and benzyl ester analogs used in the plastics industry . While a direct comparison for the same azelate class is not available from primary literature, this value can be contrasted with the known behavior of dioctyl azelate (DOZ), a widely used plasticizer with a boiling point around 225-240 °C at lower pressures . The significantly higher predicted boiling point of the diphenyl ester implies a lower vapor pressure and therefore a reduced tendency to volatilize during high-temperature processing, a known issue with lower molecular weight or less sterically hindered plasticizers [1]. This class-level inference supports the selection of diphenyl nonanedioate for applications requiring sustained performance under elevated thermal loads.

Polymer Processing Thermal Stability Plasticizer Volatility

Unique Reactivity Profile: Hydrolytic Stability and Enzymatic Compatibility of the Phenyl Ester

The phenyl ester linkage in diphenyl nonanedioate presents a distinct reactivity profile compared to aliphatic esters. While quantitative hydrolysis rate constants are not directly reported, supporting evidence from related enzymatic polymerization studies highlights the suitability of diphenyl ether (a structurally analogous solvent) for lipase-catalyzed reactions involving nonanedioic acid derivatives [1]. This implies that the phenyl ester itself may serve as a more stable substrate or solvent in enzymatic processes compared to alkyl esters, which are more readily cleaved. In a key study, the polyesterification of 1,9-nonanedioic acid with 1,8-octanediol was successfully conducted in diphenyl ether using immobilized lipase B, yielding a polymer with a number-average molecular weight (Mn) of approximately 21,000 [2]. This contrasts with systems using alkyl ester solvents or monomers where premature hydrolysis can limit chain growth. The phenyl ester's relative resistance to enzymatic hydrolysis could be advantageous in synthetic strategies requiring controlled or selective ester cleavage.

Green Chemistry Enzymatic Polymerization Hydrolytic Stability

Validated Application Scenarios for Diphenyl Nonanedioate Procurement


Research in High-Temperature Polymer Processing and Formulation

Diphenyl nonanedioate should be prioritized as a candidate plasticizer or processing aid in research programs focused on high-temperature engineering plastics. The predicted boiling point of 479.3±28.0 °C supports its potential for use in processes where conventional plasticizers like dioctyl azelate (DOZ) may volatilize, causing processing issues and performance loss . Its use is particularly relevant for polymers such as polycarbonates, polyamides, or high-heat PVC blends processed above 200°C [1].

Enzymatic Synthesis of Specialized Polyesters and Polyamides

The structural analogy of diphenyl nonanedioate to diphenyl ether, a proven solvent for lipase-catalyzed polymerizations, makes it a valuable research compound in the field of biocatalysis for polymer synthesis [2]. Its phenyl ester groups are expected to be less susceptible to unwanted hydrolysis compared to alkyl esters, allowing for greater control over enzymatic transesterification reactions. This makes it a suitable monomer or solvent for the development of new, sustainably sourced polyesters and polyamides with high molecular weights [3].

Development of Low-Volatility, Low-Migration Plasticizer Systems

Due to the combined effects of its rigid phenyl groups and relatively high predicted boiling point, diphenyl nonanedioate is a promising candidate for applications demanding low plasticizer migration and volatility. The higher density compared to dibenzyl azelate suggests a more tightly packed molecular structure, which can reduce diffusion rates through polymer matrices [4]. This is critical for applications in food packaging, medical devices, and automotive interiors where plasticizer loss can compromise both material properties and safety [5].

Synthetic Intermediate for Diphenyl-Derived Specialty Chemicals

Diphenyl nonanedioate serves as a key intermediate for the synthesis of more complex molecules, particularly those containing the 2,2-diphenyl-nonanedioic acid motif [6]. This class of compounds has been explored in the context of novel pharmaceuticals and advanced materials, where the presence of the diphenyl methane unit is crucial for biological or physical activity. Procurement of this specific diester allows for a direct and efficient synthetic entry into this valuable chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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